![molecular formula C5H7BrN2S B1373566 2-Bromo-5-isopropyl-1,3,4-thiadiazole CAS No. 1019111-62-6](/img/structure/B1373566.png)
2-Bromo-5-isopropyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-isopropyl-1,3,4-thiadiazole is a chemical compound with the molecular formula C5H7BrN2S . It has a molecular weight of 207.09 . The IUPAC name for this compound is 2-bromo-5-isopropyl-1,3,4-thiadiazole .
Physical And Chemical Properties Analysis
2-Bromo-5-isopropyl-1,3,4-thiadiazole is a colorless to yellow liquid or semi-solid or solid or lump . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazoles have been reported to possess antimicrobial properties. Some drugs with a thiadiazole scaffold, such as sulfamethoxazole and acetazolamide, exhibit diverse biological actions including antimicrobial effects .
Anticancer Activity
Derivatives of 1,3,4-thiadiazoles have been evaluated for their anticancer activity against various human cancer cell lines. The nature of substituents on the thiadiazole ring is important for their cytotoxic activity .
Antifungal Applications
Some 1,3,4-thiadiazole derivatives have shown antifungal activity against clinical isolates of Candida albicans. The presence of certain substituents on the thiadiazole ring enhances antifungal efficacy .
Carbonic Anhydrase Inhibition
Thiadiazoles can act as carbonic anhydrase inhibitors which have applications in treating glaucoma and other conditions where inhibition of carbonic anhydrase is beneficial .
Anticonvulsant Properties
Certain 1,3,4-thiadiazole compounds exhibit anticonvulsant activities and could be potential candidates for treating epilepsy and related disorders .
Anti-inflammatory and Analgesic Effects
These compounds also show promise in anti-inflammatory and analgesic applications due to their chemical structure and biological activity .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677531 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropyl-1,3,4-thiadiazole | |
CAS RN |
1019111-62-6 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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